9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride
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Description
9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride is a useful research compound. Its molecular formula is C12H13ClN4O2 and its molecular weight is 280.71. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of biopharmaceutical activities .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The mode of action is likely dependent on the specific biological activity exhibited by the compound.
Biochemical Pathways
It is known that quinazoline and quinazolinone derivatives can affect a broad range of biological pathways due to their diverse biological activities .
Pharmacokinetics
An in vitro pharmacokinetic study of a similar compound, a 2,3,-dihydro-1 h -pyyrolo [3,4- b ]quinolin-1-one derivative, ascertained its stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Given the diverse biological activities of quinazoline and quinazolinone derivatives, the effects can range from anti-inflammatory and anticonvulsant effects to anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Properties
IUPAC Name |
9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.ClH/c13-15-11(17)7-3-4-8-9(6-7)14-10-2-1-5-16(10)12(8)18;/h3-4,6H,1-2,5,13H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPLGAIVVWDYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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